molecular formula C32H50O6 B1264207 Protoxylocarpin A

Protoxylocarpin A

Cat. No.: B1264207
M. Wt: 530.7 g/mol
InChI Key: SXUJYCUCLFTRKW-CPFPZXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protoxylocarpin A is a limonoid. It has a role as a metabolite.

Properties

Molecular Formula

C32H50O6

Molecular Weight

530.7 g/mol

IUPAC Name

(5R,7R,8R,9R,10R,13S,17S)-17-[(2R,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-ethoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C32H50O6/c1-9-37-27-18(16-20(38-27)26(35)29(4,5)36)19-10-11-21-30(19,6)14-12-22-31(7)15-13-24(33)28(2,3)23(31)17-25(34)32(21,22)8/h11,13,15,18-20,22-23,25-27,34-36H,9-10,12,14,16-17H2,1-8H3/t18-,19-,20+,22+,23-,25+,26+,27+,30-,31+,32-/m0/s1

InChI Key

SXUJYCUCLFTRKW-CPFPZXGTSA-N

Isomeric SMILES

CCO[C@H]1[C@@H](C[C@@H](O1)[C@H](C(C)(C)O)O)[C@@H]2CC=C3[C@]2(CC[C@H]4[C@]3([C@@H](C[C@@H]5[C@@]4(C=CC(=O)C5(C)C)C)O)C)C

Canonical SMILES

CCOC1C(CC(O1)C(C(C)(C)O)O)C2CC=C3C2(CCC4C3(C(CC5C4(C=CC(=O)C5(C)C)C)O)C)C

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining the molecular structure of Protoxylocarpin A?

  • Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR, MS, X-ray crystallography) and chromatographic analysis. For novel compounds like this compound, ensure:

  • Nuclear Magnetic Resonance (NMR) : Assign all proton and carbon signals using 2D experiments (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular formula and fragmentation patterns.
  • X-ray Diffraction : For absolute configuration determination, single-crystal X-ray analysis is critical, requiring pure, crystalline samples .
    • Data Reporting : Tabulate spectroscopic data (e.g., δ values, coupling constants) in supplementary materials to enable replication. Avoid redundancy in the main text .

Q. How should researchers design experiments to assess this compound’s preliminary bioactivity?

  • Answer : Follow a tiered approach:

In Vitro Assays : Use cell-based models (e.g., cancer cell lines, microbial cultures) to screen for cytotoxicity or antimicrobial activity. Include positive/negative controls and dose-response curves .

Target Identification : Employ techniques like SPR (Surface Plasmon Resonance) or molecular docking to identify binding partners.

Statistical Validation : Replicate experiments ≥3 times and apply ANOVA or t-tests to confirm significance .

  • Example Experimental Design Table :

Assay TypeModel SystemConcentration RangeControlsReplicates
CytotoxicityHeLa cells0.1–100 µMDMSO, Doxorubicinn=4

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be systematically resolved?

  • Answer : Contradictions often arise from variability in experimental conditions or biological models. To address this:

Meta-Analysis : Compare datasets across studies, noting differences in assay protocols, purity standards, or cell lines used .

Reproducibility Checks : Replicate conflicting experiments under standardized conditions (e.g., identical cell passage numbers, solvent controls) .

Mechanistic Studies : Use knockout models or siRNA to validate target specificity, ruling off-target effects .

  • Example Contradiction Analysis Workflow :
    ![Flowchart: Identify Variables → Standardize Protocols → Validate Mechanistically]

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Answer : SAR requires systematic modification of functional groups. Key steps:

Retrosynthetic Analysis : Prioritize modular synthesis routes to enable late-stage diversification (e.g., Suzuki couplings for aryl modifications) .

Purity Control : Use HPLC (>95% purity) and characterize intermediates via NMR/MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protoxylocarpin A
Reactant of Route 2
Protoxylocarpin A

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